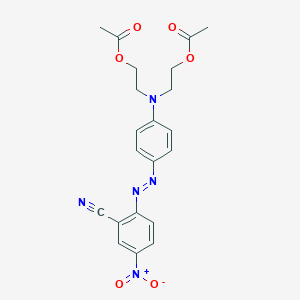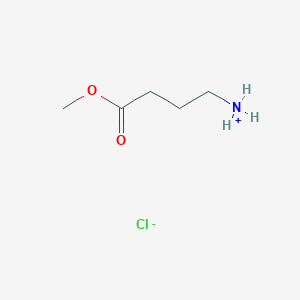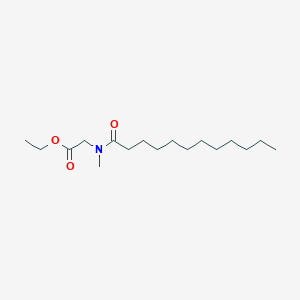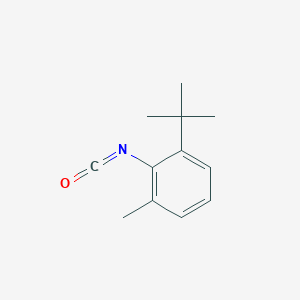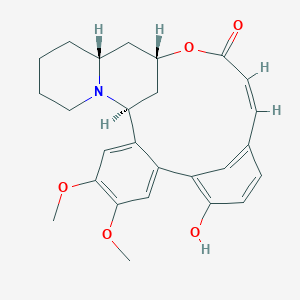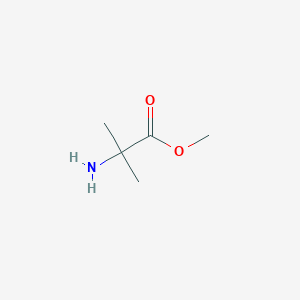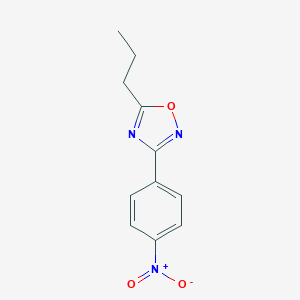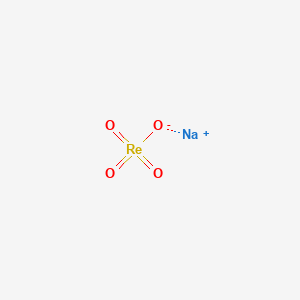
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester, also known as DIPN or DIPNA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research due to its potential therapeutic effects and unique mechanism of action.
作用機序
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester exerts its pharmacological effects by selectively binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating gene expression. Activation of PPARγ leads to the modulation of various cellular pathways, including cell proliferation, differentiation, and apoptosis. alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to have a higher affinity for PPARγ than other NSAIDs, which may explain its unique pharmacological effects.
生化学的および生理学的効果
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to modulate various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Moreover, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
実験室実験の利点と制限
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has several advantages for lab experiments, including its relative ease of synthesis, high affinity for PPARγ, and potential therapeutic effects in various diseases. However, there are also some limitations to its use, such as its potential toxicity and lack of specificity for PPARγ. Further studies are needed to determine the optimal dosage and duration of treatment for alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester.
将来の方向性
There are several future directions for the research on alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester. First, more studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Second, the potential therapeutic effects of alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester in various diseases, such as cancer and neurodegenerative disorders, need to be further explored. Third, the development of more specific and potent PPARγ agonists based on the structure of alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester may lead to the discovery of novel drugs for the treatment of various diseases.
Conclusion:
In conclusion, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects and unique mechanism of action. It has been shown to modulate various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. Moreover, it has been found to have anti-inflammatory and neuroprotective effects. Further studies are needed to determine the optimal dosage and duration of treatment for alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester, as well as its potential therapeutic effects in various diseases.
合成法
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester can be synthesized by the reaction of 1-naphthylacetic acid with isopropyl chloroformate, followed by the reaction with N,N-dimethylamino-1-propanol. The final product is obtained by purification through column chromatography. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to protect against neurodegeneration and improve cognitive function in animal models.
特性
CAS番号 |
13349-34-3 |
|---|---|
製品名 |
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester |
分子式 |
C23H33NO2 |
分子量 |
355.5 g/mol |
IUPAC名 |
propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C23H33NO2/c1-17(2)23(15-10-16-24(5)6,22(25)26-18(3)4)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,17-18H,10,15-16H2,1-6H3 |
InChIキー |
JSDBDARBENMOSW-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
正規SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
同義語 |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid isopropyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



